Asct2-IN-1
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Overview
Description
Asct2-IN-1 is a compound designed to inhibit the activity of the alanine, serine, cysteine transporter 2, which is a sodium-dependent transmembrane transporter primarily responsible for the uptake of glutamine in cells. This transporter is overexpressed in various cancer cells, making it a significant target for antineoplastic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asct2-IN-1 involves a series of chemical reactions that include the formation of key intermediates and their subsequent coupling. One common method involves the use of sulfonamide and sulfonic acid ester scaffolds. The process typically includes the following steps:
Formation of Intermediates: The initial step involves the preparation of intermediates through reactions such as alkylation or acylation.
Coupling Reactions: These intermediates are then coupled using reagents like ethyl acetate in hexanes, followed by purification through flash silica gel column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Asct2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethyl acetate, hexanes, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Asct2-IN-1 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the inhibition of amino acid transporters.
Biology: Helps in understanding the role of glutamine transport in cellular metabolism.
Mechanism of Action
Asct2-IN-1 exerts its effects by binding to the alanine, serine, cysteine transporter 2, thereby inhibiting its function. This transporter is responsible for the uptake of glutamine, which is crucial for the proliferation of cancer cells. By inhibiting this transporter, this compound effectively reduces the availability of glutamine, leading to the starvation and subsequent death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfonamide-based Inhibitors: These compounds share a similar mechanism of action by targeting the alanine, serine, cysteine transporter 2.
Sulfonic Acid Ester-based Inhibitors: These inhibitors also target the same transporter but may have different binding affinities and specificities.
Uniqueness
Asct2-IN-1 is unique due to its high specificity and potency in inhibiting the alanine, serine, cysteine transporter 2. Its design allows for effective inhibition at lower concentrations compared to other similar compounds, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C36H32Cl2N2O4 |
---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[3-(4-chlorophenyl)prop-2-ynoxy]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C36H32Cl2N2O4/c37-31-17-13-27(14-18-31)7-5-23-43-34-11-3-1-9-29(34)25-40(22-21-33(39)36(41)42)26-30-10-2-4-12-35(30)44-24-6-8-28-15-19-32(38)20-16-28/h1-4,9-20,33H,21-26,39H2,(H,41,42)/t33-/m0/s1 |
InChI Key |
LDKJQYZWHJHAOU-XIFFEERXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN(CC[C@@H](C(=O)O)N)CC2=CC=CC=C2OCC#CC3=CC=C(C=C3)Cl)OCC#CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCC(C(=O)O)N)CC2=CC=CC=C2OCC#CC3=CC=C(C=C3)Cl)OCC#CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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